molecular formula C17H16BrFN6O4 B1663549 MK-8245 CAS No. 1030612-90-8

MK-8245

Numéro de catalogue: B1663549
Numéro CAS: 1030612-90-8
Poids moléculaire: 467.2 g/mol
Clé InChI: UJEAABFSXKCSGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

MK-8245 is a potent, liver-targeted inhibitor of stearoyl-CoA desaturase (SCD) with IC50 values of 1 nM for human SCD1 and 3 nM for both rat SCD1 and mouse SCD1 . SCD1 is a key enzyme involved in the biosynthesis of monounsaturated fatty acids, which are critical components of triglycerides and phospholipids. By inhibiting SCD1, this compound can potentially modulate lipid metabolism, making it a therapeutic target for the treatment of type II diabetes, dyslipidemia, obesity, and metabolic diseases .

Mode of Action

this compound interacts with SCD1, inhibiting its activity and thereby reducing the synthesis of monounsaturated fatty acids. This leads to a decrease in triglyceride synthesis and secretion, and an increase in fatty acid oxidation . The compound’s liver-targeted tissue distribution profile is a result of substrate recognition by organic anion transporter proteins (OATPs) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is lipid metabolism. By inhibiting SCD1, this compound reduces the conversion of saturated fatty acids to monounsaturated fatty acids, leading to changes in lipid composition and metabolism. This can have downstream effects on processes such as insulin signaling, glucose metabolism, and inflammation .

Pharmacokinetics

, it has been developed as a liver-targeted SCD inhibitor, suggesting it may have favorable bioavailability in the liver. Clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism. By inhibiting SCD1, this compound can reduce triglyceride synthesis and increase fatty acid oxidation . This can lead to improvements in insulin sensitivity and glucose metabolism, making this compound potentially beneficial for treating metabolic diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of OATPs in the liver can affect the tissue distribution of this compound . Additionally, factors such as diet, lifestyle, and co-existing medical conditions can potentially influence the compound’s action and efficacy.

Safety and Hazards

MK-8245 is considered toxic and should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including safety goggles and chemical impermeable gloves, is advised .

Analyse Biochimique

Biochemical Properties

MK-8245 shows potency in both the rat enzyme and hepatocyte assay . There are no significant differences in potencies between the rat, mouse, and human SCD1 . It demonstrates a liver-targeted tissue distribution profile resulting from a substrate recognition by organic anionic transporter proteins (OATPs) .

Cellular Effects

This compound is effective at lowering glucose level . It can improve glucose clearance dose-dependently with ED50 value of 7mg/kg . In the chronic eDIO mouse study, this compound shows prevention of body weight gain with the maximally efficacious dose of 20 mg/kg bid based on body weight and liver triglyceride reduction .

Molecular Mechanism

This compound is developed as a liver-targeting SCD inhibitor . The molecular mechanism of this compound involves the inhibition of the SCD1 enzyme, which is involved in the biosynthesis of monounsaturated fatty acids . By inhibiting this enzyme, this compound can potentially alter lipid metabolism and improve metabolic diseases .

Temporal Effects in Laboratory Settings

It has been used in trials studying the treatment of Type 2 Diabetes Mellitus .

Dosage Effects in Animal Models

It has been used in trials studying the treatment of Type 2 Diabetes Mellitus .

Metabolic Pathways

This compound is involved in the lipid metabolism pathway, specifically in the biosynthesis of monounsaturated fatty acids . It inhibits the SCD1 enzyme, which is responsible for the desaturation of fatty acids .

Transport and Distribution

This compound demonstrates a liver-targeted tissue distribution profile resulting from a substrate recognition by organic anionic transporter proteins (OATPs) . This suggests that this compound is transported and distributed within cells and tissues via these transporters .

Subcellular Localization

Given its liver-targeted tissue distribution profile, it is likely that this compound is localized within the liver cells .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du MK-8245 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement la formation d'un dérivé de phénoxy pipéridine isoxazole, qui est ensuite modifié pour inclure une partie acide tétrazole acétique. Cette partie est cruciale pour les propriétés de ciblage du foie du composé .

Méthodes de production industrielle

La production industrielle de this compound suit une voie synthétique similaire mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à haut débit et des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

MK-8245 subit principalement des réactions de substitution, en particulier la substitution nucléophile, en raison de la présence de groupes fonctionnels réactifs tels que le brome et le fluor . Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO), des bases telles que l'hydroxyde de sodium et des agents oxydants comme le peroxyde d'hydrogène .

Principaux produits

Les principaux produits formés à partir des réactions impliquant this compound sont généralement des dérivés qui conservent la structure de base du composé mais avec des modifications aux groupes fonctionnels. Ces dérivés sont souvent testés pour une efficacité accrue et une réduction des effets secondaires .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique:

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la stéaroyl-CoA désaturase (SCD), une enzyme responsable de la désaturation de la stéaroyl-CoA en oléoyl-CoA . Cette inhibition entraîne une diminution de la synthèse des acides gras monoinsaturés, qui sont des composants essentiels des membranes cellulaires et des molécules de signalisation . Les propriétés de ciblage du foie du composé sont attribuées à sa reconnaissance par les polypeptides transporteurs d'anions organiques (OATP), qui facilitent son absorption sélective dans les cellules hépatiques .

Propriétés

IUPAC Name

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN6O4/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27/h1-2,7-8,11H,3-6,9H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEAABFSXKCSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145625
Record name MK-8245
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030612-90-8
Record name MK-8245
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030612908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-8245
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-8245
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-8245
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537E7QE8LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Reactant of Route 2
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Reactant of Route 3
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Reactant of Route 4
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.